1-Phenanthrenecarboxylic acid, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,7R,8aS,10aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydroabietic acid is a tricyclic diterpene carboxylic acid derived from abietic acid, which is a major component of the rosin fraction of oleoresin synthesized by conifer species. This compound is known for its anti-inflammatory properties and reduced allergenicity compared to its precursor, abietic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydroabietic acid is typically synthesized through the hydrogenation of abietic acid. The process involves the reduction of the conjugated double bonds in abietic acid using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, the hydrogenation of rosin, which contains abietic acid, is performed using palladium or nickel catalysts. The process is optimized to achieve high yields of tetrahydroabietic acid while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Tetrahydroabietic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Further reduction can lead to more saturated compounds.
Substitution: It can participate in substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution: Reagents such as thionyl chloride for converting the carboxyl group to an acyl chloride.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Acyl chlorides and other substituted derivatives
Scientific Research Applications
Tetrahydroabietic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology: Studied for its anti-inflammatory properties and effects on immune cells.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases.
Industry: Used in the production of adhesives, varnishes, and other industrial products
Mechanism of Action
Tetrahydroabietic acid exerts its anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide and prostaglandin E2. It achieves this by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2. Additionally, it inhibits the nuclear translocation of the nuclear factor-kappa B/p65 subunit, which is crucial for the transcription of pro-inflammatory genes .
Comparison with Similar Compounds
Abietic Acid: The precursor to tetrahydroabietic acid, known for its allergenic properties.
Dehydroabietic Acid: Another derivative of abietic acid with distinct biological activities.
Triptoquinones: Bioactive abietane-type diterpenoids with health-promoting properties.
Uniqueness: Tetrahydroabietic acid is unique due to its reduced allergenicity and potent anti-inflammatory properties compared to abietic acid. Its ability to inhibit key inflammatory pathways makes it a valuable compound for therapeutic research .
Properties
CAS No. |
28241-05-6 |
---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H34O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h13-17H,5-12H2,1-4H3,(H,21,22)/t14-,15+,16+,17-,19-,20-/m1/s1 |
InChI Key |
YPGLTKHJEQHKSS-ASZLNGMRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |
Canonical SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.